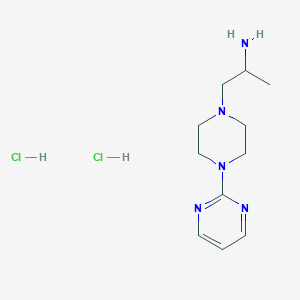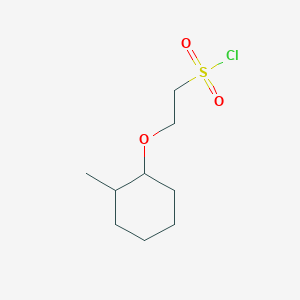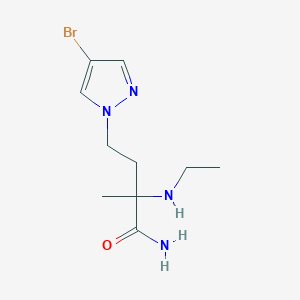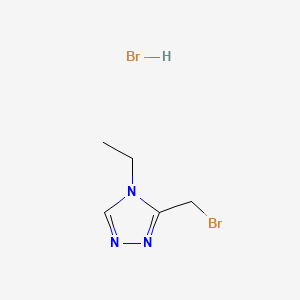amine dihydrochloride](/img/structure/B15302997.png)
[1-(1H-indazol-5-yl)propan-2-yl](methyl)amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride: is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and consecutive formation of C–N and N–N bonds.
Alkylation: The indazole derivative is then alkylated with a suitable alkylating agent to introduce the propan-2-yl group.
Amination: The resulting compound undergoes amination to introduce the methylamine group.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may yield various substituted products.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.
Catalysis: It can act as a catalyst or catalyst precursor in certain chemical reactions.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems.
Enzyme Inhibition: It has potential as an enzyme inhibitor in biochemical assays.
Medicine:
Pharmaceutical Research: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Drug Development: It serves as a lead compound in the development of new pharmaceuticals.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Chemical Manufacturing: It is used in the production of various chemicals and intermediates.
作用機序
The mechanism of action of 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.
Signal Transduction Pathways: It may modulate signal transduction pathways, affecting various cellular functions.
類似化合物との比較
- 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride
- 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride
- 1-(1H-indazol-5-yl)propan-2-ylamine dihydrochloride
Comparison:
- Structural Differences: The main difference between these compounds lies in the length and nature of the alkyl chain attached to the indazole ring.
- Chemical Properties: These structural differences can lead to variations in chemical properties such as solubility, stability, and reactivity.
- Biological Activity: The biological activity of these compounds may also differ, with each compound potentially exhibiting unique effects on biological systems.
特性
分子式 |
C11H17Cl2N3 |
|---|---|
分子量 |
262.18 g/mol |
IUPAC名 |
1-(1H-indazol-5-yl)-N-methylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-8(12-2)5-9-3-4-11-10(6-9)7-13-14-11;;/h3-4,6-8,12H,5H2,1-2H3,(H,13,14);2*1H |
InChIキー |
JMWIMASQGFXOGT-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC2=C(C=C1)NN=C2)NC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


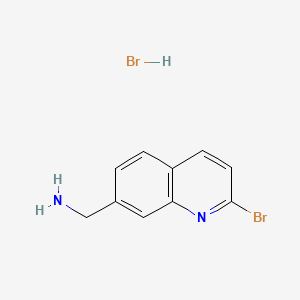
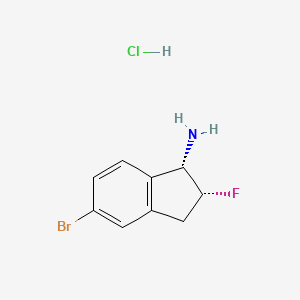
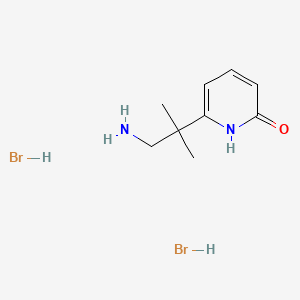
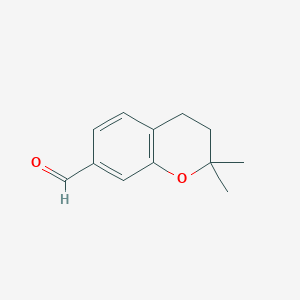
![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15302941.png)
![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)
